molecular formula C22H19NO B11361980 3-(4-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(4-methylbenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11361980
M. Wt: 313.4 g/mol
InChI Key: QITRFHHAMFPZKM-UHFFFAOYSA-N
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Description

3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a dihydroindolone core structure with phenyl and methylphenyl substituents, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The phenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.

    Reduction and Cyclization: The final steps involve the reduction of intermediate compounds and cyclization to form the dihydroindolone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like aluminum chloride (AlCl₃) and reagents such as halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated indole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its bioactive properties.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,3-dihydro-1H-indol-2-one: Lacks the methylphenyl substituent, resulting in different biological activities.

    3-Methyl-1-phenyl-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of a methylphenyl group.

    4-Methyl-1-phenyl-2,3-dihydro-1H-indol-2-one: Another related compound with a different substitution pattern.

Uniqueness

3-[(4-METHYLPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C22H19NO/c1-16-11-13-17(14-12-16)15-20-19-9-5-6-10-21(19)23(22(20)24)18-7-3-2-4-8-18/h2-14,20H,15H2,1H3

InChI Key

QITRFHHAMFPZKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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